2-cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of cyclopropyl, indene, azetidine, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic synthesis. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the indene and cyclopropyl groups. The final step involves the formation of the benzodiazole ring.
Azetidine Ring Formation: This can be achieved through the cyclization of appropriate amine precursors under basic conditions.
Indene Group Introduction: The indene moiety can be introduced via a Friedel-Crafts alkylation reaction.
Cyclopropyl Group Addition: The cyclopropyl group can be added using cyclopropanation reactions, often involving diazo compounds and transition metal catalysts.
Benzodiazole Ring Formation: The final step involves the cyclization of the intermediate compound to form the benzodiazole ring, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-indole
- **2-cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-imidazole
Uniqueness
2-cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its benzodiazole ring, in particular, differentiates it from similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Properties
IUPAC Name |
2-cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-2-6-17-12-18(11-16(17)5-1)24-13-19(14-24)25-21-8-4-3-7-20(21)23-22(25)15-9-10-15/h1-8,15,18-19H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRPOXIISBAXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5CC6=CC=CC=C6C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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